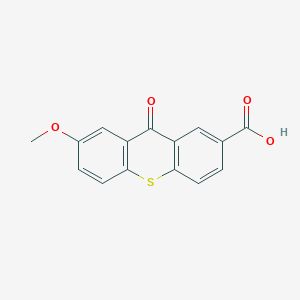![molecular formula C11H16ClNO3 B14651364 1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL CAS No. 52181-40-5](/img/structure/B14651364.png)
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is a chemical compound with a complex structure that includes a chlorophenoxy group, a hydroxyethylamino group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL typically involves the reaction of 2-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including anti-inflammatory and analgesic actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- 1-(2-Methoxyphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- 1-(2-Nitrophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
Uniqueness
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
52181-40-5 |
|---|---|
Formule moléculaire |
C11H16ClNO3 |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
1-(2-chlorophenoxy)-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C11H16ClNO3/c12-10-3-1-2-4-11(10)16-8-9(15)7-13-5-6-14/h1-4,9,13-15H,5-8H2 |
Clé InChI |
UDNXXJDGJSYYKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(CNCCO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
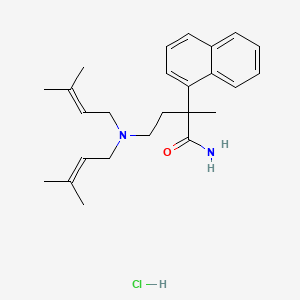

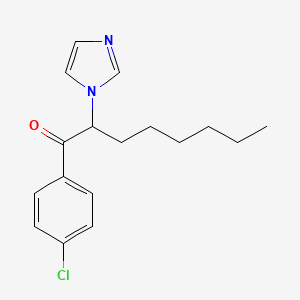
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
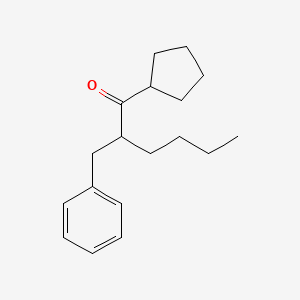
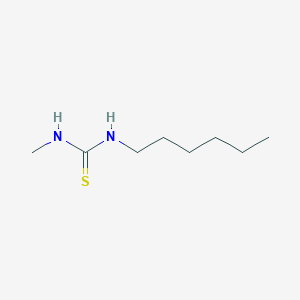
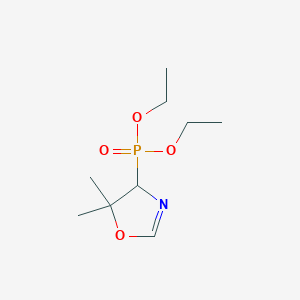
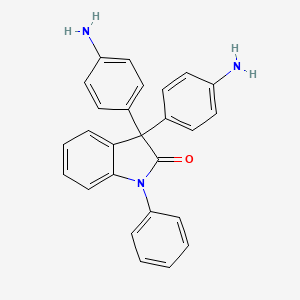
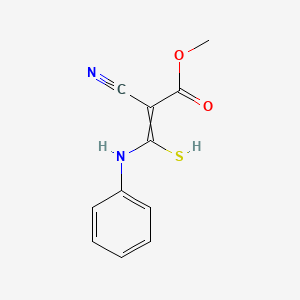
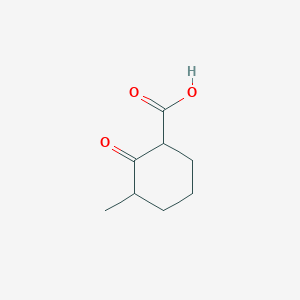
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
